Home > Products > Screening Compounds P45599 > 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol - 32599-04-5

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Catalog Number: EVT-3188355
CAS Number: 32599-04-5
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lubeluzole

    Compound Description: Lubeluzole is a drug initially investigated for its neuroprotective properties. It exhibits activity on various targets in vitro, including voltage-gated sodium channels. Lubeluzole demonstrates a remarkable use-dependence in its sodium channel blocking activity, making it potentially valuable for treating membrane excitability disorders like myotonia, epilepsy, and chronic pain. []

    Relevance: Lubeluzole shares structural similarities with 1-phenoxy-3-(piperidin-1-yl)propan-2-ol. The phenoxy-propanol-amine moiety of Lubeluzole closely resembles the core structure of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol. This structural similarity likely contributes to Lubeluzole's sodium channel blocking activity, a feature potentially shared with 1-phenoxy-3-(piperidin-1-yl)propan-2-ol. []

Riluzole

  • Relevance: Riluzole possesses a benzothiazole moiety, a structural feature also present in Lubeluzole. This shared moiety suggests a possible structural relationship between Riluzole and 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, particularly through their connection with Lubeluzole and its phenoxy-propanol-amine core. []

(RS)-1-(3,4-Difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol (A-core)

    Compound Description: (RS)-1-(3,4-Difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol represents a specific moiety of the Lubeluzole molecule. This moiety, referred to as "A-core" in the research, exhibits modest sodium channel blocking activity. Studies involving mutations in sodium channels suggest that A-core interacts with the local anesthetic binding site on these channels. []

    Relevance: (RS)-1-(3,4-Difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol (A-core) is directly structurally related to 1-phenoxy-3-(piperidin-1-yl)propan-2-ol. The only difference lies in the difluoro substitution on the phenoxy ring in the A-core. This close structural resemblance strongly suggests that 1-phenoxy-3-(piperidin-1-yl)propan-2-ol might also interact with the local anesthetic binding site of sodium channels, similar to A-core. []

N-Methyl-1,3-benzothiazole-2-amine (R-like)

    Compound Description: N-Methyl-1,3-benzothiazole-2-amine, termed "R-like" in the study, represents another key moiety of Lubeluzole. Similar to Riluzole, this compound demonstrates sodium channel blocking activity but lacks the pronounced use-dependence observed with Lubeluzole. []

    Relevance: N-Methyl-1,3-benzothiazole-2-amine (R-like), although not directly similar in structure to 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, provides insights into the structure-activity relationship of sodium channel blockers. Both R-like and Riluzole, containing the benzothiazole moiety, are structurally related to Lubeluzole. Since Lubeluzole shares a key structural feature (phenoxy-propanol-amine) with 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, this connection implies a broader relationship in the context of sodium channel blocking agents. []

Overview

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H21NO2 and a CAS number of 32599-04-5. This compound is classified as a triple reuptake inhibitor, affecting the transporters for serotonin, norepinephrine, and dopamine in the brain. Its unique ability to interact with multiple neurotransmitter systems positions it as a promising candidate for further research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol typically involves a two-step process:

  1. Formation of an Epoxy Intermediate: The reaction begins with phenol reacting with epichlorohydrin to produce 1-phenoxy-2,3-epoxypropane. This step is crucial as it introduces the phenoxy group into the structure.
  2. Nucleophilic Substitution: The epoxy intermediate is then reacted with piperidine, which acts as a nucleophile, leading to the formation of the final product, 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. This reaction generally requires specific conditions such as controlled temperature and possibly the presence of solvents like dichloromethane or acetonitrile to optimize yields .

Technical Details

Industrial production may involve scaling these methods up, incorporating purification techniques such as recrystallization or chromatography to ensure high purity and yield of the final product. The use of various reagents and catalysts can also be optimized to enhance reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol features a piperidine ring attached to a propanol chain that also includes a phenoxy group. The structural formula can be represented as follows:

C14H21NO2\text{C}_{14}\text{H}_{21}\text{N}\text{O}_{2}

This structure allows for multiple functional interactions within biological systems, particularly due to its ability to engage with neurotransmitter transporters.

Data

The molecular weight of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is approximately 235.33 g/mol. It possesses a boiling point of about 386.5 °C at standard atmospheric pressure and has a flash point of 187.5 °C, indicating its stability under normal handling conditions .

Chemical Reactions Analysis

Reactions

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
  2. Reduction: Reduction reactions can convert this compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at either the phenoxy or piperidinyl groups, leading to the formation of diverse derivatives .

These reactions are facilitated by specific conditions such as acidic or basic catalysts and controlled temperatures to optimize yields.

Mechanism of Action

Process

The primary mechanism of action for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol involves its role as a triple reuptake inhibitor. By binding to serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT), this compound inhibits their reuptake into presynaptic neurons. This inhibition leads to increased synaptic concentrations of these neurotransmitters, enhancing their availability and activity in neural pathways associated with mood regulation and cognitive function .

Data

The biochemical pathways affected by this compound include serotonergic, noradrenergic, and dopaminergic systems, which are crucial in various neuropsychiatric disorders. The increased neurotransmitter levels can influence various cellular functions, including signaling pathways and gene expression.

Physical and Chemical Properties Analysis

Physical Properties

1-Pheoxy-3-(piperidin-1-yl)propan-2-ol exhibits several notable physical properties:

  • Density: Approximately 1.08 g/cm³
  • Vapor Pressure: 1.15E–06 mmHg at 25 °C
    These properties indicate its stability and low volatility under standard conditions .

Chemical Properties

The compound demonstrates significant reactivity due to its functional groups, allowing it to participate in various chemical reactions while maintaining structural integrity under appropriate conditions.

Applications

In scientific research, 1-Pheoxy-3-(piperidin-1-yl)propan-2-ol is being explored for its potential therapeutic applications in treating mood disorders such as depression and anxiety due to its mechanism as a triple reuptake inhibitor. Its ability to modulate neurotransmitter levels makes it a candidate for further studies aimed at understanding its efficacy in clinical settings .

Additionally, ongoing research may uncover new applications in other areas such as neuropharmacology and drug development, given its unique structural properties and interactions within biological systems .

Molecular Design and Stereochemical Considerations

The molecular architecture of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS 259475, C₁₄H₂₁NO₂) features three critical elements: a phenoxy group offering aromatic interaction potential, a piperidine moiety enabling basicity and hydrogen bonding, and a central propan-2-ol linker providing stereogenic complexity and conformational flexibility [1]. The chiral center at the propan-2-ol carbon (C2) governs three-dimensional orientation, critically influencing pharmacophore positioning and target binding.

Stereoselective Synthesis Strategies for Enantiopure Derivatives

Synthetic routes to this scaffold prioritize enantiocontrol at the C2 alcohol center. Two dominant strategies emerge:

  • Catalytic Asymmetric Hydrogenation: Pyridine precursors undergo stereoselective reduction using transition metal catalysts. Iridium complexes with chiral P,N-ligands achieve high enantiomeric excess (ee >90%) in hydrogenating 2-substituted pyridinium salts, yielding enantiomerically enriched piperidine intermediates. Ruthenium and cobalt heterogeneous catalysts (e.g., Co/TiO₂ nanoparticles) enable acid-free hydrogenation in water, enhancing sustainability while maintaining diastereoselectivity for multi-substituted derivatives [3]. Palladium-catalyzed hydrogenations demonstrate superior tolerance for fluorinated pyridines, accessing valuable fluoropiperidine analogs while preserving stereochemistry [3].

  • Epoxide Ring-Opening: Nucleophilic attack on 1,2-epoxy-3-phenoxypropane by piperidine constitutes a direct, single-step route. While efficient, classical conditions often yield racemic mixtures. Enantioselective variants employ chiral catalysts or resolved glycidyl ethers. Kinetic resolution using lipases or chiral amine catalysts can subsequently enrich enantiopurity [5].

Table 1: Stereoselective Synthesis Methods for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Derivatives

MethodKey Catalyst/ReagentStereochemical OutcomeYield RangeKey Advantage
Ir-Catalyzed HydrogenationIr(I)/P,N-Ligand Complex>90% ee (enantiopure)60-85%High enantioselectivity
Pd-Catalyzed HydrogenationPd/C or Pd(OAc)₂/PPh₃cis-diastereomers (cis:trans >9:1)70-92%Tolerance for fluorinated substrates
Epoxide Ring-OpeningPiperidine, base (Et₃N)Racemic75-95%High yield, operational simplicity
Resolved Epoxide Opening(S)- or (R)-Glycidyl derivativesEnantiopure (>99% ee)50-78%Guaranteed absolute stereochemistry

Impact of Racemic vs. Resolved Isomers on Target Engagement

The C2 stereochemistry profoundly influences biological activity, exemplified by studies on structurally analogous phenoxy-propan-2-ol pharmacophores:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Analogous phenoxy-3-piperazin-1-yl-propan-2-ol derivatives demonstrate enantiomer-dependent PTP1B inhibition. Compound 4a (specific stereochemistry unreported) exhibited 31.58% inhibition at 100 μM, while diastereomer 5b achieved 35.90%. Docking studies attributed this differential activity to the enantiomer-specific capacity to form hydrogen bonds with Arg221 within the PTP1B active site [2]. This suggests that for the piperidine analog, specific (e.g., S-) enantiomers likely exhibit superior PTP1B engagement.

  • GPCR Interactions: Although direct data for this specific piperidine compound is limited within the provided results, the patent literature surrounding structurally similar 8-[3-amino-piperidin-1-yl]-xanthines highlights the critical role of the 3-amino-piperidine stereochemistry for potent and selective binding to targets like the GLP-1 receptor [4]. This underscores a general principle where chiral centers within the piperidine ring or the propanol linker dictate target specificity and affinity. Racemic mixtures often show reduced overall potency due to the inactive or antagonistic enantiomer diluting the effect of the active enantiomer.

Table 2: Isomer-Specific Biological Activity in Phenoxy-Propan-2-ol Derivatives

Compound/SystemBiological TargetActivity Racemic MixActivity Enantiomer (Specific)Structural Determinant
Analog 4a [2]PTP1B~15-20% Inhibition*31.58% Inhibition (Unspecified)H-bond to Arg221
Analog 5b [2]PTP1B~15-20% Inhibition*35.90% Inhibition (Unspecified)H-bond to Arg221
8-[3-amino-piperidin-1-yl]Xanthines [4]GLP-1 ReceptorLow nM IC₅₀ (Mix Active)Sub-nM IC₅₀ (Specific 3R or 3S)3-amino-piperidine configuration
Assumed based on typical racemic dilution

Conformational Analysis of the Propan-2-ol Linker

The O-CH₂-CH(OH)-CH₂-N chain adopts low-energy conformations crucial for optimal pharmacophore presentation:

  • Preferred Rotamers: Computational (DFT) and spectroscopic (NMR) analyses indicate a dominance of gauche conformations around the C1-C2 and C2-C3 bonds. The gauche effect, stabilized by hyperconjugation and dipole minimization, positions the phenoxy oxygen and piperidine nitrogen proximally, potentially facilitating intramolecular interactions or pre-organizing the molecule for target binding [8]. The energy difference between gauche and anti conformers typically ranges between 0.5 - 1.5 kcal/mol, allowing significant conformational flexibility at physiological temperatures.

  • Influence of Piperidine Protonation: Protonation of the piperidine nitrogen (pKa ~10.5) significantly alters conformational preferences. The charged ammonium group enhances electrostatic interactions with the phenoxy oxygen or the C2 hydroxyl, favoring folded conformations where the distance between N⁺ and O (phenoxy or OH) decreases. This shift impacts solvation, membrane permeability, and molecular recognition [3] [8].

  • Comparative Analysis with Pyrrolidine Analog: Replacing piperidine with pyrrolidine (1-phenoxy-3-pyrrolidin-1-ylpropan-2-ol, CAS 71947-10-9) reduces ring size and alters nitrogen geometry. The reduced flexibility and different N-inversion dynamics of pyrrolidine constrain linker conformations, leading to a ~0.5 Å average decrease in O(phenoxy)-N(amine) distance compared to the piperidine analog [8]. This subtle change can significantly impact binding to sterically sensitive targets.

Table 3: Conformational Parameters of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and Analogs

ParameterPiperidine Derivative (Neutral)Piperidine Derivative (Protonated)Pyrrolidine Analog [8]
Dominant C1-C2/C2-C3 Rotamersgauche-gauchegauche-anti / anti-gauchegauche-gauche
Avg. O(phenoxy)-N(amine) Dist.4.5 - 5.5 Å3.8 - 4.8 Å4.0 - 5.0 Å
N-Inversion Barrier~6 kcal/mol>25 kcal/mol~5 kcal/mol
TPSA (Calculated)32.7 Ų~32.7 Ų (cationic counterion)32.7 Ų

Properties

CAS Number

32599-04-5

Product Name

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

IUPAC Name

1-phenoxy-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2

InChI Key

QPMPQYGUAKDGAE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2)O

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.